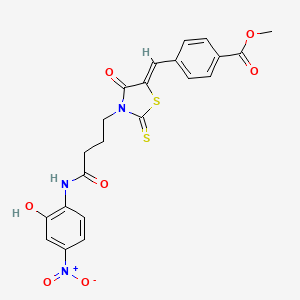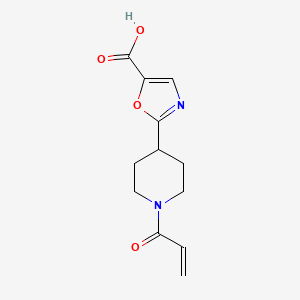![molecular formula C21H13ClN4O3S B2848856 4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 1251557-93-3](/img/no-structure.png)
4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines includes a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can vary widely depending on their specific structure and substituents .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide' involves the synthesis of the thieno[2,3-d]pyrimidine ring system followed by the introduction of the diethylamino and isoxazole substituents. The carboxamide group is then introduced through a coupling reaction.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl acetoacetate", "methyl isoxazole-3-carboxylate", "diethylamine", "ethyl chloroformate", "sodium hydride", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "chloroacetyl chloride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-methylthieno[2,3-d]pyrimidine-2-amine\nStarting material: 2-amino-4-methylthiophene\nReaction conditions: Ethyl acetoacetate, sodium hydride, acetic acid\nProduct: 4-methylthieno[2,3-d]pyrimidine-2-amine\n\nStep 2: Synthesis of 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\nStarting material: 4-methylthieno[2,3-d]pyrimidine-2-amine\nReaction conditions: Acetic anhydride, acetic acid\nProduct: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\n\nStep 3: Synthesis of 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nStarting material: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid\nReaction conditions: Ethyl chloroformate, triethylamine\nProduct: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\n\nStep 4: Synthesis of 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nStarting material: 4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\nReaction conditions: Diethylamine, N,N-dimethylformamide\nProduct: 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester\n\nStep 5: Synthesis of 4-(diethylamino)-5-methyl-N-(methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide\nStarting material: 4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester, methyl isoxazole-3-carboxylate\nReaction conditions: N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, chloroacetyl chloride, sodium bicarbonate, water\nProduct: 4-(diethylamino)-5-methyl-N-(methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide" ] } | |
CAS-Nummer |
1251557-93-3 |
Molekularformel |
C21H13ClN4O3S |
Molekulargewicht |
436.87 |
IUPAC-Name |
3-(4-chlorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H13ClN4O3S/c22-14-6-8-15(9-7-14)26-20(27)18-16(10-11-30-18)25(21(26)28)12-17-23-19(24-29-17)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI-Schlüssel |
XEIGKIGKYNSOLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide](/img/structure/B2848777.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2848778.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide](/img/structure/B2848781.png)
![1-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2848782.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl-](/img/structure/B2848787.png)
![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)
![2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)